molecular formula C13H18ClNO B080439 4-Acetyl-4-phenylpiperidine hydrochloride CAS No. 10315-03-4

4-Acetyl-4-phenylpiperidine hydrochloride

Cat. No. B080439
CAS RN: 10315-03-4
M. Wt: 239.74 g/mol
InChI Key: JYDHZOIDIWUHDB-UHFFFAOYSA-N
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Patent
US08853407B1

Procedure details

1 gram of 1,4 diacetyl-4-phenyl piperidine obtained in Example 2 was dissolved in 25 ml of methanol and sodium hydroxide solution (500 mg dissolved in 2.5 ml water) was added at room temperature. The solution was stirred at ambient temperature for 10 hrs. Thin layer chromatography showed the complete hydrolysis. The pH of the reaction mixture was adjusted to 2 using dilute hydrochloric acid and filtered to remove the salts. The filtrate was concentrated to remove methanol completely. 25 ml of isopropyl alcohol was added to precipitate the target molecule 4-acetyl 4-phenyl piperidine hydrochloride as white crystalline product. The product was dried under vacuum at 60° C.
Name
1,4 diacetyl-4-phenyl piperidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][C:7]([C:16](=[O:18])[CH3:17])([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+].[ClH:21]>CO>[ClH:21].[C:16]([C:7]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]1)(=[O:18])[CH3:17] |f:1.2,5.6|

Inputs

Step One
Name
1,4 diacetyl-4-phenyl piperidine
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)(C1=CC=CC=C1)C(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 10 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the complete hydrolysis
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the salts
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove methanol completely
ADDITION
Type
ADDITION
Details
25 ml of isopropyl alcohol was added
CUSTOM
Type
CUSTOM
Details
to precipitate the target molecule 4-acetyl 4-phenyl piperidine hydrochloride as white crystalline product
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum at 60° C.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
Cl.C(C)(=O)C1(CCNCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.